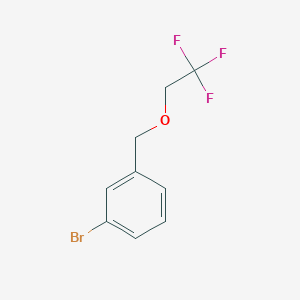
1-Brom-3-((2,2,2-Trifluorethoxy)methyl)benzol
Übersicht
Beschreibung
1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1-Brom-3-((2,2,2-Trifluorethoxy)methyl)benzol: Eine umfassende Analyse: Diese chemische Verbindung findet in der wissenschaftlichen Forschung vielfältige Anwendung. Im Folgenden werden verschiedene Bereiche mit ihren spezifischen Anwendungen im Detail beschrieben:
Synthese von atropisomeren Diphosphinliganden
Diese Verbindung wird bei der Synthese eines neuen elektronenarmen atropisomeren Diphosphinliganden (S)-CF3O-BiPhep eingesetzt, der ein 2,2′-Bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl ist .
Materialwissenschaften
Es dient als Vorläufer bei der Synthese verschiedener Materialien, darunter Flüssigkristalle, Polymere und OLEDs. So wird es beispielsweise bei der Herstellung eines Flüssigkristallmaterials mit hervorragender thermischer Stabilität und elektrooptischen Eigenschaften verwendet .
Wirkmechanismus
Mode of Action
Brominated compounds can undergo nucleophilic substitution reactions . This suggests that 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene may interact with its targets through a similar mechanism, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.
Biologische Aktivität
1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated organic compound that has garnered interest due to its potential biological activities. The unique structural features of this compound, particularly the presence of a bromine atom and a trifluoroethoxy group, suggest possible interactions with biological systems that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is , with a molecular weight of approximately 293.09 g/mol. Its structure includes:
- A bromine atom attached to the benzene ring.
- A trifluoroethoxy group which enhances lipophilicity and stability.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The bromine atom and the trifluoroethoxy group may contribute to these effects through various mechanisms.
The biological activity of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene can be attributed to:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Membrane Interaction : Due to its lipophilic nature, it can integrate into cell membranes, potentially disrupting cellular functions.
- Reactivity with Nucleophiles : The bromine atom may participate in nucleophilic substitution reactions, influencing biological targets.
Comparative Analysis
To better understand the biological potential of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Bromo-3-fluorobenzene | Lacks trifluoroethoxy group | Moderate antimicrobial properties | |
| 4-Bromo-3-fluorotoluene | Contains a methyl group | Notable anticancer activity | |
| 1-Bromo-4-chloro-2-methylbenzene | Contains chlorine instead of fluorine | Limited activity reported |
Eigenschaften
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYHGRNOMHKQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













